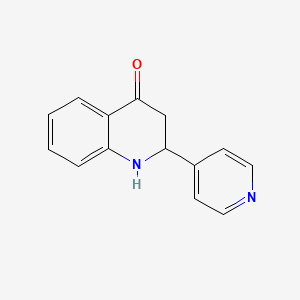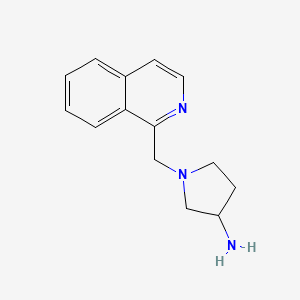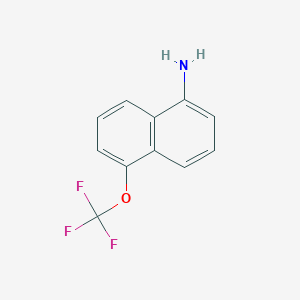
2-(Pyridin-4-yl)-2,3-dihydroquinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Pyridin-4-yl)-2,3-dihydroquinolin-4(1H)-one is a heterocyclic compound that features both a pyridine ring and a quinoline moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-4-yl)-2,3-dihydroquinolin-4(1H)-one typically involves the condensation of 2-methylquinolines with 4-pyridinecarboxaldehyde in the presence of acetic acid anhydride . This reaction yields the desired compound along with its methyl and benzyl derivatives. The reaction conditions are generally mild, and the process is efficient, making it suitable for laboratory-scale synthesis.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of heterocyclic compound synthesis can be applied. Large-scale production would likely involve optimizing the reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-4-yl)-2,3-dihydroquinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridine or quinoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinoline and pyridine derivatives, which can exhibit different biological and chemical properties.
Scientific Research Applications
2-(Pyridin-4-yl)-2,3-dihydroquinolin-4(1H)-one has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as an anti-fibrotic agent. It has shown promise in inhibiting collagen production and hydroxyproline content in cell culture studies.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: The compound’s luminescent properties make it a candidate for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mechanism of Action
The mechanism of action of 2-(Pyridin-4-yl)-2,3-dihydroquinolin-4(1H)-one in biological systems involves its interaction with molecular targets such as collagen prolyl 4-hydroxylases . By inhibiting these enzymes, the compound can reduce collagen synthesis, which is beneficial in treating fibrotic diseases. The exact pathways and molecular interactions are still under investigation, but the compound’s ability to modulate enzyme activity is a key aspect of its biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine: Known for its anti-fibrotic and anti-tumor activities.
2-[2-(Pyridin-4-yl)vinyl]quinoline: Exhibits luminescent properties and is used in material science.
Uniqueness
2-(Pyridin-4-yl)-2,3-dihydroquinolin-4(1H)-one is unique due to its dual presence of pyridine and quinoline rings, which confer distinct chemical reactivity and biological activity. Its potential as an anti-fibrotic agent and its luminescent properties make it a versatile compound in both medicinal and material science research.
Properties
Molecular Formula |
C14H12N2O |
|---|---|
Molecular Weight |
224.26 g/mol |
IUPAC Name |
2-pyridin-4-yl-2,3-dihydro-1H-quinolin-4-one |
InChI |
InChI=1S/C14H12N2O/c17-14-9-13(10-5-7-15-8-6-10)16-12-4-2-1-3-11(12)14/h1-8,13,16H,9H2 |
InChI Key |
MFUZEVGFXWXTGL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC2=CC=CC=C2C1=O)C3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Chloro-6-methoxybenzo[b]thiophene-2-carbaldehyde](/img/structure/B11882781.png)



![Indolizino[2,3-F]quinoxaline](/img/structure/B11882807.png)

![5-allyl-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11882815.png)






